Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
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Overview
Description
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a benzyl group, an amino acid moiety, and an isoindoline-1,3-dione ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and necrosis in cancer cells . The compound may also inhibit enzymes such as beta-secretase and acetylcholinesterase, making it a potential therapeutic agent for Alzheimer’s disease .
Comparison with Similar Compounds
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate can be compared with other isoindoline-1,3-dione derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.
Biological Activity
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate, with the CAS number 152338-32-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H20N2O5, and it has a molecular weight of 368.39 g/mol. The compound features a benzyl group attached to an amino acid derivative, which is linked to a dioxoisoindoline moiety. This unique structure is believed to contribute to its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the benzyl amino acid class. For instance, N-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, outperforming traditional medications like phenobarbital . This suggests that this compound may also exhibit similar properties due to structural similarities.
Case Studies and Research Findings
-
Study on Anticonvulsant Activity :
- A study evaluated the efficacy of various benzyl derivatives in the maximal electroshock seizure (MES) model. Compounds with similar structures demonstrated effective seizure control, with ED50 values indicating potency comparable to established anticonvulsants .
- Specific derivatives showed a range of activities based on their substituents; electron-withdrawing groups generally enhanced activity while electron-donating groups diminished it .
- ADME-Tox Properties :
Comparative Biological Activity Table
Compound Name | CAS Number | Molecular Formula | Anticonvulsant ED50 (mg/kg) | Notes |
---|---|---|---|---|
This compound | 152338-32-4 | C20H20N2O5 | TBD | Potential anticonvulsant |
N-benzyl 2-amino acetamide | TBD | C12H16N2O | 13-21 | Superior to phenobarbital |
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | TBD | C14H16N2O3 | TBD | Broad-spectrum anticonvulsant |
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate |
InChI |
InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1 |
InChI Key |
KQBNAMVXHRYMOI-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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